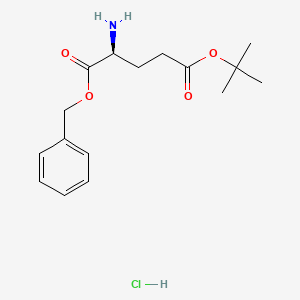

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCDXXIAXZLMQY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98102-32-0 | |

| Record name | 1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of Glutamic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the multifaceted biological activities of glutamic acid and its derivatives. We will delve into the core neurobiological functions, explore their pivotal roles in cellular metabolism, and examine the therapeutic implications and advanced methodologies used to investigate these versatile molecules. The structure of this guide is designed to follow the scientific narrative of glutamic acid, from its fundamental roles to its complex applications in medicine and research.

The Centrality of Glutamic Acid: Beyond a Simple Amino Acid

Glutamic acid, a non-essential α-amino acid, is a cornerstone of eukaryotic biology. While it is a fundamental building block for protein synthesis, its anionic form, glutamate, has evolved to become the most abundant and primary excitatory neurotransmitter in the vertebrate nervous system.[1] This dual function as both a metabolite and a signaling molecule places glutamate at a critical nexus of cellular function. Furthermore, glutamic acid serves as a key precursor for the synthesis of other vital molecules, including the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the master antioxidant, glutathione.[2][3] Understanding the chemistry and biological conversion of glutamic acid is therefore fundamental to appreciating its diverse activities.

Glutamatergic Neurotransmission: The Engine of Excitatory Signaling

The role of glutamate as a neurotransmitter is paramount to cognitive functions such as learning and memory. This signaling is mediated by a sophisticated system of receptors and transporters at the synapse.

Glutamate Receptor Families

Nerve impulses trigger the release of glutamate from presynaptic vesicles into the synaptic cleft, where it acts on two major families of receptors on the postsynaptic neuron.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, they open to allow cation influx, leading to depolarization of the postsynaptic membrane. The iGluR family is divided into three subtypes:

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Responsible for the majority of fast excitatory neurotransmission.

-

NMDA (N-methyl-D-aspartate) Receptors: Unique in their requirement for both glutamate binding and membrane depolarization to relieve a magnesium block. Their activation leads to calcium influx, a critical step in synaptic plasticity.

-

Kainate Receptors: Play a more nuanced role in modulating neuronal excitability.[4]

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity more slowly. They are classified into three groups (I, II, and III) that couple to different intracellular signaling cascades, influencing neurotransmitter release and postsynaptic excitability.[4][5] For instance, Group II mGluRs (mGluR2/3) are often found on presynaptic terminals and act as inhibitory autoreceptors, reducing glutamate release when synaptic concentrations are high.[5][6]

The Glutamate-Glutamine Cycle: A Tale of Two Cells

Maintaining the supply of neurotransmitter glutamate without causing excitotoxicity requires a tight collaboration between neurons and surrounding glial cells, specifically astrocytes. This process is known as the glutamate-glutamine cycle.[1][7]

-

Release & Uptake: After release from the neuron, glutamate is rapidly cleared from the synapse primarily by Excitatory Amino Acid Transporters (EAATs) located on astrocytes.[4]

-

Conversion in Astrocytes: Inside the astrocyte, the enzyme glutamine synthetase converts glutamate to glutamine, a non-excitatory compound.[7]

-

Transport: Glutamine is then transported out of the astrocyte and taken up by presynaptic neurons.

-

Re-synthesis in Neurons: Within the neuron, the enzyme phosphate-activated glutaminase (PAG) converts glutamine back into glutamate, which is then repackaged into synaptic vesicles, ready for the next round of neurotransmission.[1][7]

This cycle is crucial for sustaining glutamatergic transmission and preventing the neurotoxic accumulation of extracellular glutamate.

Metabolic Hub: Glutamic Acid in Core Cellular Processes

Beyond the synapse, glutamic acid is a central player in cellular metabolism, linking amino acid and carbohydrate metabolism.[8]

Anaplerosis and Energy Production

The enzyme Glutamate Dehydrogenase (GDH) catalyzes the reversible oxidative deamination of glutamate into α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle.[9][10] This reaction is crucial for:

-

Anaplerosis: Replenishing TCA cycle intermediates to maintain energy production.

-

Ammonia Metabolism: GDH plays a vital role in the liver and kidney in managing ammonia levels.[9]

-

Redox Balance: The reaction produces NADH or NADPH, contributing to the cell's redox state.[10]

Precursor for Biosynthesis

Glutamic acid is a direct precursor for the synthesis of several other important biomolecules:

-

GABA: In GABAergic neurons, the enzyme glutamic acid decarboxylase (GAD) converts glutamate into GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][11] This conversion highlights the delicate balance between excitation and inhibition in the brain.

-

Glutamine: As part of the glutamate-glutamine cycle, but also for other roles like nucleotide synthesis.[7]

-

Proline and Arginine: The carbon skeleton of glutamate can be used to synthesize other amino acids.[4]

-

Glutathione (GSH): Glutamate is one of the three amino acids (along with cysteine and glycine) required for the synthesis of GSH, the cell's most important endogenous antioxidant.[12]

The Therapeutic Landscape: Targeting Glutamate Pathways

The ubiquitous nature of glutamatergic systems makes them a compelling but challenging target for drug development. Dysregulation of glutamate signaling is implicated in a wide range of pathologies.

Neurological and Psychiatric Disorders

-

Excitotoxicity: Excessive glutamate receptor activation leads to massive calcium influx, triggering cell death pathways. This is a key mechanism in neuronal damage following stroke and is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .[13][]

-

Epilepsy: Seizures can be initiated by an imbalance favoring excitatory glutamatergic activity over GABAergic inhibition.[13][15]

-

Depression & Schizophrenia: Evidence suggests that altered glutamate signaling contributes to the pathophysiology of these disorders, moving beyond the classic monoamine hypothesis.[3][]

Derivatives that modulate glutamate receptors, such as NMDA receptor antagonists (e.g., ketamine, phencyclidine), have shown rapid antidepressant effects and are a major area of research.[]

Oncology

Many cancer cells exhibit a high rate of glutamine consumption, a phenomenon termed "glutamine addiction".[12][16] They use glutamine to fuel the TCA cycle and for the biosynthesis of nucleotides and lipids needed for rapid proliferation.[4][17] This dependency opens a therapeutic window.

-

Targeting Glutaminase (GLS): This enzyme converts glutamine to glutamate. GLS inhibitors, such as CB-839, are in clinical trials to starve cancer cells of this critical nutrient.[4]

-

Glutamate Signaling in Cancer: Beyond metabolism, some cancers express glutamate receptors, and extracellular glutamate can promote tumor growth and metastasis through these signaling pathways.[4][18]

The development of glutamic acid derivatives as anticancer agents is a promising field, aiming to exploit the unique metabolic reprogramming of tumor cells.[12][19][20]

Table 1: Examples of Glutamic Acid Derivatives and Their Therapeutic Targets

| Derivative/Analog | Target/Mechanism | Therapeutic Area | Reference |

| Ketamine | Non-competitive NMDA receptor antagonist | Depression, Anesthesia | |

| Phencyclidine (PCP) | Non-competitive NMDA receptor antagonist | Illicit Drug (dissociative) | |

| CB-839 | Allosteric inhibitor of Glutaminase (GLS) | Oncology | [4] |

| Riluzole | Inhibits glutamate release, blocks NMDA receptors | Amyotrophic Lateral Sclerosis (ALS) | [3] |

| (2S,3R)-3-Methyl Glutamic Acid | Inhibitor of glutamate transport (EAATs) | Research Tool | [21] |

Methodologies for Investigating Glutamic Acid Derivatives

As a Senior Application Scientist, it is critical to employ robust and validated methodologies to characterize the activity of novel glutamic acid derivatives. The choice of assay depends on the scientific question, whether it's elucidating a mechanism of action, determining potency, or observing physiological effects.

Protocol: Measurement of Glutamate Release from Brain Slices

This protocol provides a method to directly measure the effect of a test compound on depolarization-evoked glutamate release from brain tissue, a key functional readout of presynaptic activity.

Causality: The use of acute brain slices preserves the local cytoarchitecture and synaptic connections, providing a physiologically relevant ex vivo model. Stimulation with a high concentration of potassium chloride (K+) bypasses action potentials to directly depolarize presynaptic terminals, causing a synchronous, measurable release of vesicular glutamate.[5] This allows for the specific investigation of presynaptic release mechanisms.

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved animal welfare protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

-

Stimulation and Detection:

-

Position a glutamate-sensitive microelectrode array (MEA) on the surface of the brain slice. These sensors typically use glutamate oxidase, which generates a detectable hydrogen peroxide signal in the presence of glutamate.

-

Establish a baseline recording in flowing aCSF.

-

Induce glutamate release by pressure-ejecting a high K+ solution (e.g., 60 mM KCl) for a short duration (2-5 seconds) from a micropipette positioned near the recording site.[5]

-

Record the resulting amperometric or voltammetric signal, which is proportional to the glutamate concentration.

-

-

Pharmacological Validation:

-

Apply a known inhibitor (e.g., a calcium channel blocker like cadmium) to confirm that the release is calcium-dependent and vesicular.

-

To test a novel derivative, perfuse the slice with aCSF containing the compound for a set period (e.g., 20 minutes) before re-stimulating with high K+.

-

Compare the amplitude and kinetics of the glutamate signal before and after compound application to determine its effect (e.g., inhibition or potentiation of release).

-

-

Data Analysis:

-

Calibrate the electrode with known concentrations of glutamate to convert the electrical signal to a molar concentration.

-

Quantify the peak amplitude of the signal and the area under the curve.

-

Perform statistical analysis (e.g., paired t-test) to determine the significance of the compound's effect.

-

Protocol: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol outlines the workflow for determining the high-resolution structure of a glutamate receptor in complex with a novel derivative, providing invaluable insight into the binding mechanism.

Causality: Cryo-EM allows for the visualization of macromolecules in their near-native state, frozen in vitreous ice.[22] By imaging a receptor bound to a ligand, one can directly observe the conformational changes induced by the ligand and identify the specific amino acid residues involved in the interaction. This is a self-validating system as the final 3D reconstruction must be consistent with the thousands of individual particle images collected.

Methodology:

-

Protein Expression and Purification:

-

Express the target glutamate receptor (e.g., an AMPA receptor subunit) in a suitable system, such as lab-grown human embryonic kidney (HEK) cells.[22]

-

Solubilize the receptor from the cell membrane using a mild detergent.

-

Purify the receptor protein using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.

-

-

Complex Formation and Grid Preparation:

-

Incubate the purified receptor with a saturating concentration of the glutamic acid derivative to ensure maximum binding.

-

Apply a small volume (3-4 µL) of the protein-ligand complex to a cryo-EM grid (a small copper grid with a perforated carbon film).

-

Immediately plunge-freeze the grid in liquid ethane. This process is vitrification, which freezes the water so rapidly that it forms a glass-like solid, preserving the protein structure.

-

-

Data Collection:

-

Load the frozen grid into a transmission electron microscope.

-

Automatically collect thousands of digital images (micrographs) of the randomly oriented receptor particles.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to perform particle picking (identifying the individual receptor particles in the micrographs).

-

Classify the 2D images to remove noise and select for high-quality particles.

-

Align and average the 2D class averages to generate a high-resolution 3D reconstruction of the receptor-ligand complex.

-

-

Model Building and Analysis:

-

Fit an atomic model of the receptor into the 3D density map.

-

Analyze the binding pocket to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the derivative and the receptor.

-

Conclusion

Glutamic acid and its derivatives are far more than simple metabolites; they are central regulators of neural communication, cellular energy, and biosynthesis. Their involvement in a vast array of physiological and pathological processes, from synaptic plasticity to cancer metabolism, ensures they will remain a focal point for basic research and therapeutic development. For professionals in this field, a deep, mechanistic understanding of these molecules, supported by robust experimental validation, is essential for unlocking their full potential to treat human disease.

References

- Brodsky, V. Y. (2016). Glutamic Acid - Amino Acid, Neurotransmitter, and Drug - Is Responsible for Protein Synthesis Rhythm in Hepatocyte Populations in vitro and in vivo. Biochemistry (Moscow).

-

Wikipedia. (n.d.). Glutamic acid. In Wikipedia. Retrieved from [Link]

-

Hiras, J., & Kerkhoven, E. J. (2019). The Many Roles of Glutamate in Metabolism. PMC. Available at: [Link]

-

Journal of Neurological Research And Therapy. (n.d.). Glutamic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Some glutamic acid derivatives exhibiting biological activity on glutamatergic synapses. Retrieved from [Link]

-

bionity.com. (n.d.). Glutamic acid. Retrieved from [Link]

-

Li, C., et al. (2022). The role of glutamate dehydrogenase in the ageing brain. Frontiers in Aging Neuroscience. Available at: [Link]

-

Therascience. (n.d.). Glutamic acid: benefits, origin, sources, properties. Retrieved from [Link]

-

Reyes-Castellanos, G., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. Available at: [Link]

-

Lei, Y., et al. (2017). Glutamate in cancers: from metabolism to signaling. Journal of Biomedical Research. Available at: [Link]

-

Bookshelf, N. (n.d.). GABA Synthesis, Uptake and Release. Basic Neurochemistry. Retrieved from [Link]

-

Albrecht, J., et al. (2011). Roles of glutamine in neurotransmission. PubMed. Available at: [Link]

-

Kochli, D. (2021). PSY313 CH8PT3: GABA Synthesis, Release, and Inactivation. YouTube. Available at: [Link]

-

AProfessional. (n.d.). Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Retrieved from [Link]

-

Reyes-Castellanos, G., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed. Available at: [Link]

-

Pellicciari, R., et al. (1995). Synthesis and biological activity of glutamic acid derivatives. PubMed. Available at: [Link]

-

Winter, H. C., & Ueda, T. (1992). Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Glutamate dehydrogenase. In Wikipedia. Retrieved from [Link]

-

Uddin, M. S., et al. (2023). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. PubMed Central. Available at: [Link]

-

Li, W., et al. (2017). Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition–Elimination Reactions. Organic Letters. Available at: [Link]

-

Spanaki, C., & Plaitakis, A. (2012). The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). GABA. In Wikipedia. Retrieved from [Link]

-

News-Medical.Net. (2025). New insights into how glutamate opens brain cell signaling channels. Retrieved from [Link]

-

Prus, A. J. (2011). Overview of Glutamatergic Neurotransmission in the Nervous System. PubMed Central. Available at: [Link]

-

Dutta, S., et al. (2011). Glutamic acid analogues used as potent anticancer: A review. Der Pharma Chemica. Available at: [Link]

-

Wu, G., et al. (2018). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI. Available at: [Link]

-

Hascup, K. N., et al. (2012). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. PubMed Central. Available at: [Link]

-

Schousboe, A., et al. (2014). The Glutamate–Glutamine (GABA) Cycle: Importance of Late Postnatal Development and Potential Reciprocal Interactions between Biosynthesis and Degradation. Frontiers in Endocrinology. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Glutamine Metabolism in Cancer. Retrieved from [Link]

-

Tani, H., et al. (2014). Glutamine stimulates gamma-aminobutyric acid synthesis in synaptosomes but other putative astrocyte-to-neuron shuttle substrates do not. PubMed. Available at: [Link]

-

Creative Biolabs. (n.d.). Glutamate Dehydrogenase. Retrieved from [Link]

-

Science With Tal. (2023). Glutamate Transmitter System Explained (NMDA, AMPA, Kainate, mGluR). YouTube. Available at: [Link]

-

Chen, J., et al. (2023). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Metabolic pathways potentially involved in the synthesis of glutamic acid from the glycolytic intermediates. Retrieved from [Link]

-

Cluntun, A. A., et al. (2017). Glutamine metabolism in cancer therapy. Cancer Biology & Medicine. Available at: [Link]

-

Taylor & Francis. (n.d.). Glutamate dehydrogenase – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2025). Glutamate in cancers: from metabolism to signaling. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Overview of Glutamatergic Neurotransmission in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Many Roles of Glutamate in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of glutamate dehydrogenase in the ageing brain [frontiersin.org]

- 10. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. openaccesspub.org [openaccesspub.org]

- 15. Glutamic_acid [bionity.com]

- 16. oaepublish.com [oaepublish.com]

- 17. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. researchgate.net [researchgate.net]

- 22. news-medical.net [news-medical.net]

Methodological & Application

A Practical Guide to the Solubility and Handling of (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride in DMSO

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride is a derivative of L-glutamic acid commonly utilized in peptide synthesis and various areas of biochemical and pharmaceutical research.[1] The preparation of high-concentration stock solutions is a critical first step for a multitude of experimental workflows, including high-throughput screening and cell-based assays. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose, owing to its exceptional ability to dissolve a wide array of both polar and nonpolar molecules.[2][3] This guide provides a comprehensive overview of the solubility of this compound in DMSO, detailing the physicochemical principles that govern its dissolution. We present validated protocols for the preparation, storage, and handling of stock solutions, emphasizing best practices to ensure solution integrity, stability, and experimental reproducibility. This document is intended to serve as an essential resource for researchers, offering both theoretical insights and actionable methodologies.

Compound and Solvent Profiles

A foundational understanding of both the solute and the solvent is paramount for successful solubilization. The properties of this compound and DMSO are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | L-Glutamic acid γ-benzyl ester α-tert-butyl ester HCl, H-Glu(OBzl)-OtBu HCl | [1][4] |

| CAS Number | 105590-97-4 | [5][6][7] |

| Molecular Formula | C₁₆H₂₄ClNO₄ | [5][7] |

| Molecular Weight | 329.82 g/mol | [5][6][7] |

| Appearance | White to off-white solid powder | [5][6] |

| Purity | Commercially available at ≥95% to ≥97% | [5][7] |

| Storage (Powder) | 4°C or Room Temperature, sealed storage, away from moisture | [6][7] |

Table 2: Physicochemical Properties of Dimethyl Sulfoxide (DMSO)

| Property | Value | Source(s) |

| Chemical Formula | (CH₃)₂SO | [2] |

| Molar Mass | 78.13 g/mol | [2] |

| Density | ~1.10 g/cm³ | [2] |

| Boiling Point | 189 °C (372 °F) | [2] |

| Key Features | Polar aprotic solvent, miscible with water, hygroscopic | [2][3][8] |

The Science of Solubility: Key Influencing Factors

The dissolution of a compound is not merely a matter of mixing; it is a complex interplay of physicochemical forces. For this compound in DMSO, several factors are critical for achieving a stable, high-concentration solution.

Causality Behind Experimental Choices:

-

Solvent Selection (DMSO): DMSO is a superior solvent for many research compounds due to its polar aprotic nature. It has a strong dipole that can solvate cations, while its non-hydrogen-bonding sulfur center effectively dissolves a wide range of organic molecules.[9][10] This makes it ideal for creating concentrated stock solutions that can be diluted into aqueous media for subsequent experiments.[2]

-

The Critical Impact of Water (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is the most common cause of solubility issues. The introduction of even small amounts of water into DMSO can significantly lower its solvating capacity for many organic compounds, leading to incomplete dissolution or precipitation of the solute.[11] For this compound, the use of fresh, anhydrous DMSO is explicitly recommended to achieve maximum solubility.[6]

-

Energy Input (Sonication): Gentle energy input can overcome the activation energy barrier for dissolution. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which agitate the solution at a microscopic level. This process effectively breaks up solute aggregates and enhances solvent-solute interactions without significant bulk heating, which could degrade the compound.[11]

-

Thermal Effects (Freeze-Thaw Cycles): Repeatedly freezing and thawing a DMSO stock solution is detrimental to its stability. As the solution freezes, the solubility of the compound decreases, which can initiate the formation of micro-precipitates. Upon thawing, these precipitates may not fully redissolve, effectively lowering the concentration of the stock solution over time.[11] This phenomenon is synergistically enhanced by any water that has been absorbed by the DMSO.[11] Therefore, preparing single-use aliquots is a critical, self-validating step to preserve the integrity of the master stock.

Caption: Experimental workflow for preparing a concentrated DMSO stock solution.

Protocol 4.2: Best Practices for Storage and Handling

Proper storage is crucial for maintaining the concentration and stability of the prepared stock solution.

-

Aliquoting: Immediately after preparation, the stock solution should be dispensed into single-use volumes (e.g., 5-20 µL) in sterile, tightly sealing tubes. This practice is the most effective way to prevent degradation from repeated freeze-thaw cycles. [11]* Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). [6]Always bring aliquots to room temperature before opening to minimize water condensation from the air into the cold solution.

-

Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.

Application Considerations: Preparing Working Solutions

For most biological applications, the concentrated DMSO stock must be diluted to a final working concentration in an aqueous buffer or cell culture medium.

Protocol 5.1: Serial Dilution for Cell-Based Assays

This protocol provides an example of how to dilute a 100 mM DMSO stock to a 100 µM working solution, ensuring the final DMSO concentration remains below cytotoxic levels (typically <0.5%). [12] Procedure:

-

Intermediate Dilution: Prepare an intermediate dilution of the stock solution. For example, dilute the 100 mM stock 1:100 in DMSO to create a 1 mM solution.

-

Pipette 2 µL of the 100 mM stock into 198 µL of fresh DMSO.

-

-

Final Working Solution: Dilute the intermediate stock into the final aqueous medium. To achieve a final concentration of 100 µM with a DMSO concentration of 0.5%, perform a 1:200 dilution.

-

Pipette 5 µL of the 1 mM intermediate stock into 995 µL of cell culture medium.

-

-

Mix Thoroughly: Mix the final working solution gently but thoroughly by inversion or light vortexing before adding it to the experimental system. Stepwise or gradual dilution can help prevent the compound from precipitating out of the aqueous solution. [12]4. Vehicle Control: It is imperative to prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.5%) in the cell culture medium to account for any solvent effects on the biological system. [12]

Troubleshooting Guide

Table 4: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound fails to dissolve completely | 1. DMSO has absorbed water. 2. Insufficient sonication. 3. Compound purity/batch variation. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Increase sonication time; ensure vial is properly submerged. 3. Verify the certificate of analysis for the compound batch. |

| Precipitate forms after freeze-thaw cycle | 1. Water absorption. 2. Supersaturated solution. 3. Inherent compound instability upon freezing. | 1. Prepare single-use aliquots to eliminate freeze-thaw cycles. 2. Warm the solution gently and sonicate to attempt redissolution. 3. If persistent, prepare fresh stock before each experiment. |

| Precipitate forms upon dilution into aqueous buffer | 1. Compound has low aqueous solubility. 2. Dilution performed too rapidly. | 1. Perform a stepwise dilution to acclimate the compound to the aqueous environment. [12] 2. Investigate the use of co-solvents or formulation aids if aqueous solubility is limiting. [12] |

References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Ibezim, A., et al. (2022). DMSO Solubility Assessment for Fragment-Based Screening. PMC, NIH. Retrieved from [Link]

-

Oldenburg, K. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]

-

Shilpi, A., & Butala, N. (2023). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC, NIH. Retrieved from [Link]

-

Protocols.io. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Retrieved from [Link]

-

Guttman, M., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

-

Chromatography Forum. (2012). DMSO stock solutions. Retrieved from [Link]

- Google Patents. (n.d.). CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

-

ResearchGate. (2017). How to solubilize highly polar compound having solubility only in DMSO? Retrieved from [Link]

-

PubChem. (n.d.). L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride | C16H24ClNO4 | CID 56777356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride , 95% , 105590-97-4 - CookeChem [cookechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. acs.org [acs.org]

- 9. mdpi.com [mdpi.com]

- 10. reachever.com [reachever.com]

- 11. ziath.com [ziath.com]

- 12. medchemexpress.cn [medchemexpress.cn]

Application Note & Protocols: Storage, Stability, and Quality Control of Protected Amino Acids

Abstract

The chemical integrity of protected amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These intricate molecules serve as the fundamental building blocks for therapeutic peptides, cosmetic ingredients, and critical research tools. Their inherent stability, however, is not absolute and is profoundly influenced by storage conditions and handling practices. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of common protected amino acids, including Fmoc, Boc, and Cbz derivatives. We will delve into the causality behind degradation pathways and furnish detailed, field-proven protocols for ensuring the quality and reliability of these critical reagents.

Introduction: The Imperative of Purity in Peptide Synthesis

In the precise, stepwise process of peptide synthesis, the quality of each coupled amino acid directly dictates the purity and yield of the final peptide.[1] An impurity introduced at any step, such as a degraded or racemized amino acid, will be incorporated into the growing peptide chain, leading to difficult-to-remove impurities, truncated sequences, and potentially failed syntheses.[2] The stability of Nα-protecting groups (e.g., Fmoc, Boc, Cbz) and side-chain protecting groups is therefore not a trivial matter of storage but a critical process parameter that ensures reproducibility and success in peptide manufacturing and research.[3][] This guide serves as an authoritative resource for maintaining the integrity of these vital starting materials.

Fundamental Principles of Amino Acid Protection

To prevent unwanted side reactions and polymerization during peptide synthesis, the reactive α-amino group and any functional side chains of the amino acids must be temporarily masked with protecting groups.[1][3]

-

Nα-Protecting Groups: These groups, such as Fmoc (9-Fluorenylmethyloxycarbonyl), Boc (tert-Butoxycarbonyl), and Cbz (Carbobenzyloxy), protect the N-terminus.[5] Their selection defines the overall synthesis strategy (e.g., Fmoc/tBu vs. Boc/Bzl). The key is orthogonality—the ability to remove the Nα-protecting group under conditions that leave the side-chain protecting groups and the resin linkage intact.[3][6]

-

Side-Chain Protecting Groups: Functional groups on amino acid side chains (e.g., the amine of Lysine, the carboxyl of Aspartic Acid, the thiol of Cysteine) require more robust, "permanent" protecting groups (e.g., tBu, Trt, Pbf, Acm) that remain in place throughout the synthesis and are only removed during the final cleavage step.[7]

The stability of both types of protecting groups is paramount until their intended cleavage is initiated.

Core Factors Influencing Stability

The degradation of protected amino acids is a chemical process governed by several environmental factors. Understanding these factors is key to designing effective storage protocols.

-

Temperature: Elevated temperatures accelerate all chemical reactions, including degradation pathways. While many protected amino acids can be shipped at ambient temperature, long-term storage at low temperatures is crucial for preserving their shelf-life.[8][9][10]

-

Moisture (Humidity): Water is a reactant in hydrolysis reactions. It can lead to the slow cleavage of protecting groups or degradation of the amino acid itself. Many derivatives are hygroscopic and will readily absorb atmospheric moisture if not stored in a desiccated environment.[8][11]

-

Light: UV light can provide the activation energy for certain degradation reactions, particularly for light-sensitive compounds like those containing Tryptophan or certain protecting groups. Storage in dark or amber containers is a mandatory precaution.[8][11]

-

Oxygen: The thioether side chain of Methionine (Met) and the thiol of Cysteine (Cys) are highly susceptible to oxidation, forming methionine sulfoxide and disulfide bonds, respectively.[12][13][14] Storing these sensitive derivatives under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[11]

-

pH (Residual Acidity/Basicity): Trace amounts of acidic or basic impurities can catalyze degradation. For example, residual acetic acid from solvents can cause chain termination side reactions during synthesis.[2] Similarly, basic conditions can promote racemization and other unwanted reactions.[15][16]

Recommended Storage and Handling Protocols

Adherence to a strict storage and handling protocol is the most effective strategy for maximizing the shelf-life and performance of protected amino acids.

Protocol 4.1: Receipt and Initial Handling

-

Inspect: Upon receipt, visually inspect the packaging for any signs of damage or compromised seals.

-

Equilibrate: Crucially, before opening any refrigerated or frozen container, allow it to equilibrate to room temperature for at least 1-2 hours. [8][9] This prevents condensation of atmospheric moisture onto the cold powder, which is a primary cause of hydrolysis.

-

Document: Log the date of receipt, lot number, and initial assessment in a laboratory inventory system.

-

Inert Atmosphere Purge (Optional but Recommended): For particularly sensitive amino acids (Met, Cys, His, Trp) or for long-term storage, carefully open the container inside a glove box or glove bag with an inert atmosphere, or gently flush the container headspace with dry argon or nitrogen before resealing.

-

Seal Tightly: Ensure the container cap is tightly sealed. For extra protection, wrap the cap with Parafilm® to create a secondary moisture barrier.

Protocol 4.2: Long-Term Storage Conditions

The appropriate storage temperature is the single most critical factor for long-term stability.

| Compound Class | Recommended Long-Term Storage | Rationale & Key Considerations |

| Standard Fmoc/Boc/Cbz Amino Acids | +2 to +8°C[9] | Refrigeration is sufficient for most derivatives to slow degradation significantly. Must be kept dry. |

| Highly Sensitive Amino Acids (e.g., Fmoc-Met-OH, Fmoc-Cys(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH) | -20°C or colder[8][17][18] | Freezing further minimizes oxidation and other degradation pathways. Store under inert gas if possible.[11] |

| Amino Acid Loaded Resins | +2 to +8°C | While resins are generally stable, loaded amino acids are more susceptible to degradation than free derivatives.[9] |

| Solutions (Not Recommended) | -20°C (Short-term only) | The shelf-life of amino acids in solution is extremely limited.[11][19] If unavoidable, use a sterile buffer at pH 5-6, aliquot into single-use volumes to avoid freeze-thaw cycles, and store frozen. |

Common Degradation Pathways and Mechanisms

Understanding how these molecules degrade allows for better prevention and troubleshooting.

Diketopiperazine (DKP) Formation

This is a major side reaction, particularly after the deprotection of the second amino acid in a sequence, especially if it is a Proline or Glycine.[20][21] The free N-terminal amine of the dipeptide attacks the C-terminal ester linkage to the resin, cyclizing and cleaving the dipeptide from the support as a diketopiperazine.

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Prevention: Use 2-chlorotrityl (2-CTC) resin which is more sterically hindered, or couple pre-formed dipeptides (e.g., Fmoc-Pro-Pro-OH) to circumvent the vulnerable dipeptidyl-resin stage.[22]

Racemization

Racemization is the loss of stereochemical purity (L- to D-isomer conversion), which is a significant problem as it introduces diastereomeric impurities.[15] It is most likely to occur during the carboxyl group activation step of the amino acid for coupling. The mechanism often involves the formation of an oxazolone intermediate, particularly with urethane-type protecting groups.

Susceptible Amino Acids: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.

Prevention: Use of additives like Oxyma Pure or HOBt suppresses racemization.[23] Careful control of base equivalents and temperature during coupling is also critical.

Oxidation

As mentioned, Methionine and Cysteine are prime targets for oxidation. Tryptophan can also be oxidized, though it is generally less susceptible.[12][24]

-

Methionine → Methionine Sulfoxide (+16 Da)

-

Cysteine → Cystine (Disulfide Bond)

Prevention: Store susceptible amino acids under an inert atmosphere.[11] During synthesis, use scavenger-containing cleavage cocktails (e.g., with triisopropylsilane, TIS) and degas solvents to minimize oxygen exposure.[13]

Analytical Protocols for Stability Assessment

Regularly assessing the purity of protected amino acid stocks is a cornerstone of a robust quality control program. HPLC is the gold standard method.[25]

Protocol 6.1: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of a protected amino acid derivative.

Objective: To separate and quantify the main compound from potential impurities and degradation products.

Materials:

-

Protected amino acid sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic Acid (TFA)

-

Analytical RP-HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Methodology:

-

Sample Preparation: a. Accurately weigh ~1 mg of the protected amino acid into a clean HPLC vial. b. Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile and Water. Vortex to ensure complete dissolution. This creates a ~1 mg/mL stock. c. If necessary, dilute further to fall within the linear range of the detector.

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm (for general peptide bonds) and 265 nm or 301 nm (if Fmoc group is present).[3]

-

Injection Volume: 10 µL

-

-

Gradient Elution:

-

Time (min) | % Mobile Phase B

-

--- | ---

-

0.0 | 10

-

25.0 | 90

-

30.0 | 90

-

30.1 | 10

-

35.0 | 10

-

-

Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the main peak as a percentage of the total peak area. c. Identify and quantify any significant impurity peaks. Compare the chromatogram to a reference standard of known purity if available. A mass spectrometer (LC-MS) can be used to identify the mass of impurity peaks, aiding in degradation pathway analysis.

Caption: General workflow for protected amino acid stability management.

Conclusion

The stability of protected amino acids is a controllable variable that has a profound impact on the outcome of peptide synthesis. By implementing rigorous, scientifically-grounded protocols for storage, handling, and quality control, researchers and manufacturers can mitigate the risks of reagent degradation. This proactive approach not only prevents the costly failure of complex syntheses but also ensures the production of high-purity peptides for research, diagnostics, and therapeutic applications. Treating these fundamental building blocks with the respect they deserve is the first and most critical step towards synthetic success.

References

-

AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

-

Reddit r/Chempros. (2021, September 4). How stable are Fmoc amino acids at room temp?. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Shechter, Y., et al. (1977). Selective oxidation of methionine residues in proteins. Biochemistry, 16(7), 1424-1430. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

-

Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 60(22), 2725-2727. Retrieved from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Preparation and handling of peptides containing methionine and cysteine. International journal of peptide and protein research, 35(3), 161-214. Retrieved from [Link]

-

Zawadzki, K., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(40), 35967-35976. Retrieved from [Link]

-

Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: An industrial perspective. Green Chemistry, 22(23), 8200-8223. Retrieved from [Link]

-

Szabo, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. Retrieved from [Link]

-

McLuckey, S. A., & Reid, G. E. (2002). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 13(4), 360-369. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455-2504. Retrieved from [Link]

-

Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of chromatography A, 455, 33-40. Retrieved from [Link]

-

N'JOY Biochemistry. (2022, March 25). 13: Metabolism of Methionine & Cysteine [Video]. YouTube. Retrieved from [Link]

-

Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharmaceutical research, 10(1), 95-102. Retrieved from [Link]

-

Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Retrieved from [Link]

-

ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]

-

Kishan's Classes. (2023, October 16). Biochemistry: Hydrolysis of Amino Acids (UNDER 3 MINUTES!!) [Video]. YouTube. Retrieved from [Link]

-

Giraud, M., et al. (2006). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Journal of Peptide Science, 12(5), 346-352. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. reddit.com [reddit.com]

- 11. genscript.com [genscript.com]

- 12. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. academic.oup.com [academic.oup.com]

- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 17. biosynth.com [biosynth.com]

- 18. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 19. bachem.com [bachem.com]

- 20. sci-net.xyz [sci-net.xyz]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. peptide.com [peptide.com]

- 24. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

Incorporation of protected glutamic acid into polymers

Application Note & Protocol

Topic: Strategic Incorporation of Protected Glutamic Acid for Advanced Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(L-glutamic acid) (PGA) and its derivatives are highly valued biocompatible and biodegradable polymers with extensive applications in drug delivery, tissue engineering, and other biomedical fields. The synthesis of well-defined PGA with controlled molecular weight and architecture necessitates a strategic approach, beginning with the protection of the glutamic acid side-chain carboxyl group. This document provides an in-depth guide to the incorporation of protected glutamic acid into polymers, focusing on the rationale behind protecting group selection, detailed protocols for monomer synthesis and polymerization, and robust methods for deprotection and characterization. We emphasize the ring-opening polymerization (ROP) of γ-protected glutamic acid N-carboxyanhydrides (NCAs), a powerful method for producing high molecular weight polypeptides with low dispersity.

Introduction: The Rationale for Protecting Glutamic Acid

Glutamic acid possesses two carboxylic acid groups (α- and γ-carboxyl) and one primary amine group. During polymerization, the presence of the unprotected γ-carboxyl group on the side chain can lead to undesirable side reactions, such as branching, cross-linking, or interference with the polymerization process itself.[1] To ensure the formation of linear, well-defined poly(α-L-glutamic acid), the γ-carboxyl group must be masked with a protecting group.

The ideal protecting group should be:

-

Easy to introduce onto the glutamic acid monomer.

-

Stable under the conditions of monomer synthesis (e.g., NCA formation) and polymerization.

-

Removable under conditions that do not degrade the polypeptide backbone.[1]

This strategic protection-deprotection cycle is fundamental to synthesizing functional poly(glutamic acid) tailored for advanced applications, such as conjugating therapeutic agents for targeted drug delivery.[2]

Strategic Selection of Side-Chain Protecting Groups

The choice of protecting group is a critical decision that dictates the subsequent deprotection strategy and, ultimately, the integrity of the final polymer. The most common protecting groups for the γ-carboxyl group are esters, such as benzyl (Bn) and tert-butyl (tBu) esters.

| Protecting Group | Structure | Typical Deprotection Conditions | Advantages | Cautions & Disadvantages |

| Benzyl (Bn) | -CH₂-Ph | Acidolysis (HBr in acetic acid), Hydrogenolysis (Pd/C, H₂), Trimethylsilyl iodide (TMSI)[3] | High stability to many reagents. Can be removed without significant chain cleavage using TMSI.[3] | Harsh acidic conditions (HBr) can cause significant polypeptide backbone cleavage. Hydrogenolysis can be slow and catalyst poisoning is possible. |

| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate Acidolysis (Trifluoroacetic acid, TFA)[4] | Easily removed under relatively mild acidic conditions. Deprotection is often clean with minimal side products. | Less stable than benzyl esters to strong acids. |

| Allyl (Alloc) | -CH₂-CH=CH₂ | Palladium(0)-catalyzed cleavage[4] | Orthogonal to acid- and base-labile groups, allowing for selective deprotection.[1][4] | Requires specialized palladium catalysts, which may need to be removed from the final product. |

Overall Synthesis Workflow

The synthesis of poly(L-glutamic acid) from a protected monomer follows a multi-step process. Each step requires careful execution and validation to ensure the final product meets the desired specifications.

Caption: General workflow for PGA synthesis.

Experimental Protocols

Protocol 1: Synthesis of γ-Benzyl-L-glutamate N-Carboxyanhydride (BLG-NCA)

The most expedient and widely used method for synthesizing high molecular weight polypeptides is the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs).[5] The synthesis of the NCA monomer itself is a critical step that requires anhydrous conditions to prevent premature hydrolysis.[6]

Rationale: This protocol uses triphosgene, a safer solid alternative to phosgene gas, to cyclize γ-benzyl-L-glutamate. The reaction must be performed under an inert atmosphere to prevent moisture from hydrolyzing the reagents and the product. Purification is essential, as impurities like HCl can interfere with polymerization control.[7]

Materials:

-

γ-Benzyl-L-glutamate

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

-

Schlenk line and glassware

Procedure:

-

Setup: Dry all glassware in an oven at 120°C overnight and assemble under a stream of inert gas.

-

Suspension: Suspend γ-benzyl-L-glutamate (1 equivalent) in anhydrous THF in a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.

-

Phosgenation: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF. Add this solution slowly to the stirred amino acid suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-60°C. The suspension will gradually become a clear solution as the NCA forms. Monitor the reaction by FTIR, looking for the disappearance of the amino acid starting material and the appearance of characteristic anhydride peaks (~1850 and 1790 cm⁻¹). The reaction is typically complete in 2-4 hours.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble byproducts.

-

Reduce the solvent volume under vacuum.

-

Precipitate the crude NCA by adding the concentrated solution dropwise into a vigorously stirred flask of anhydrous hexane.

-

Collect the white solid by filtration in a glovebox or under inert atmosphere.

-

Recrystallize the product from a THF/hexane or ethyl acetate/hexane solvent system to achieve high purity.

-

-

Storage: Store the purified, dry NCA monomer under an inert atmosphere at -20°C.

Protocol 2: Ring-Opening Polymerization of BLG-NCA

ROP of NCAs can be initiated by various nucleophiles, with primary amines being the most common for achieving controlled polymerization via the "normal amine mechanism".[5][8] The molecular weight of the resulting polymer is primarily determined by the initial monomer-to-initiator ratio (M/I).

Rationale: This protocol uses a primary amine initiator to start the polymerization. The initiator attacks the C5 carbonyl of the NCA ring, leading to ring-opening and the formation of an amino-amide, which then propagates by attacking subsequent NCA monomers. Carbon dioxide is released as the only byproduct.[5] Anhydrous, polar aprotic solvents are used to maintain the solubility of the growing polymer chain and prevent side reactions.

Materials:

-

Purified BLG-NCA

-

Initiator (e.g., n-hexylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[9]

-

Anhydrous Diethyl Ether (for precipitation)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Setup: Inside a glovebox, dissolve the desired amount of BLG-NCA in anhydrous DMF to a specific concentration (e.g., 5-10% w/v).

-

Initiation: Prepare a stock solution of the initiator (e.g., n-hexylamine) in anhydrous DMF. Calculate the volume of initiator solution needed to achieve the target M/I ratio.

-

Polymerization: Add the calculated amount of initiator solution to the vigorously stirring NCA solution. Seal the reaction vessel and allow it to stir at room temperature.

-

Monitoring: The polymerization progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks. The reaction time can vary from hours to days depending on the monomer, initiator, and concentration.

-

Termination & Isolation: Once the reaction is complete (as indicated by FTIR), take the polymer solution out of the glovebox and precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as diethyl ether or methanol.

-

Purification: Collect the white, fibrous poly(γ-benzyl-L-glutamate) (PBLG) by filtration. Wash the polymer extensively with the precipitation solvent to remove any unreacted monomer.

-

Drying: Dry the purified PBLG under vacuum at room temperature until a constant weight is achieved.

Caption: Simplified ROP mechanism of an NCA monomer.

Protocol 3: Deprotection of PBLG to Yield PGA

The final step is the removal of the benzyl protecting groups to expose the free carboxylic acid side chains, yielding the water-soluble poly(L-glutamic acid).

Rationale: Traditional methods using HBr in acetic acid are effective but can cause significant peptide bond cleavage.[3] Trimethylsilyl iodide (TMSI) is a milder alternative that has been shown to remove benzyl esters while minimizing degradation of the polymer backbone, thus better preserving the degree of polymerization.[3]

Materials:

-

Poly(γ-benzyl-L-glutamate) (PBLG)

-

Trimethylsilyl iodide (TMSI)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Dialysis tubing (appropriate MWCO)

-

Deionized water

Procedure:

-

Dissolution: Dissolve the dry PBLG in anhydrous DCM under an inert atmosphere.

-

Deprotection Reaction: Cool the solution in an ice bath. Add TMSI (typically 2-3 equivalents per benzyl group) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the benzyl proton signals (~7.3 ppm and 5.1 ppm).

-

Quenching: Quench the reaction by slowly adding methanol to the mixture.

-

Isolation: Remove the solvent and excess reagents by rotary evaporation. The crude product will be a solid.

-

Purification:

-

Dissolve the crude solid in a minimal amount of deionized water (adjusting pH to ~7-8 with dilute NaOH may be necessary to aid dissolution).

-

Transfer the solution to a dialysis bag.

-

Dialyze against deionized water for 2-3 days, changing the water frequently to remove salts and small molecules.

-

-

Lyophilization: Freeze the purified PGA solution and lyophilize to obtain the final product as a white, fluffy solid.

Characterization and Validation

Rigorous characterization at each stage is crucial for validating the synthesis.

| Stage of Synthesis | Analytical Technique | Purpose and Expected Results |

| BLG-NCA Monomer | FTIR Spectroscopy | Confirmation of NCA ring formation. Expect strong carbonyl stretching peaks at ~1850 cm⁻¹ and ~1790 cm⁻¹. |

| ¹H NMR Spectroscopy | Verify structure and purity. Expect characteristic peaks for the benzyl group and the amino acid backbone. | |

| PBLG (Protected Polymer) | ¹H NMR Spectroscopy | Confirm polymerization and absence of monomer. Broadened polymer peaks should be observed, with signals corresponding to the benzyl group and polypeptide backbone. |

| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn). A narrow, monomodal peak with Đ < 1.3 indicates a controlled polymerization. | |

| PGA (Final Polymer) | ¹H NMR Spectroscopy | Confirm complete deprotection. Expect the complete disappearance of benzyl proton signals (~7.3 and 5.1 ppm). |

| FTIR Spectroscopy | Confirm the presence of the free carboxylic acid. Expect a broad O-H stretch (~3000-3500 cm⁻¹) and a C=O stretch (~1710 cm⁻¹). |

Conclusion

The successful synthesis of well-defined poly(glutamic acid) is critically dependent on a robust protection/deprotection strategy. By carefully selecting the appropriate protecting group for the glutamic acid side chain and employing controlled polymerization techniques like the ring-opening polymerization of NCAs, researchers can generate advanced polymeric materials with tailored properties. The protocols and validation methods outlined in this guide provide a comprehensive framework for incorporating protected glutamic acid into polymers, enabling further innovation in the fields of drug delivery, regenerative medicine, and advanced biomaterials.

References

-

Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. MDPI. Available at: [Link]

-

Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. PubMed. Available at: [Link]

-

Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials. MDPI. Available at: [Link]

-

Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. ResearchGate. Available at: [Link]

-

Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Royal Society of Chemistry Publishing. Available at: [Link]

-

Polyglutamic acid. Wikipedia. Available at: [Link]

-

Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group, University of Illinois. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

-

Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Available at: [Link]

- Separation and purification method of gamma-polyglutamic acid. Google Patents.

-

Comblike Alkyl Esters of Biosynthetic Poly(γ-glutamic acid). 1. Synthesis and Characterization. ACS Publications. Available at: [Link]

-

Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability. National Center for Biotechnology Information (PMC). Available at: [Link]

-

The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate). ResearchGate. Available at: [Link]

-

Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Publications. Available at: [Link]

-

Amino acid N-carboxyanhydride. Wikipedia. Available at: [Link]

-

Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Available at: [Link]

-

Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. Available at: [Link]

-

Purification and characterization of gamma poly glutamic acid from newly Bacillus licheniformis NRC20. PubMed. Available at: [Link]

-

(PDF) Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials. ResearchGate. Available at: [Link]

-

(PDF) Drug delivery applications of poly-γ-glutamic acid. ResearchGate. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. chinesechemsoc.org [chinesechemsoc.org]

Troubleshooting & Optimization

Technical Support Center: Navigating Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Welcome to our dedicated resource for troubleshooting low-yield issues in solid-phase peptide synthesis (SPPS) utilizing protected amino acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving optimal peptide yields. Here, we delve into the root causes of common synthetic failures and provide field-proven, step-by-step guidance to diagnose and resolve these issues, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: A Symptom-Based Approach

Low peptide yield is rarely due to a single factor. More often, it is a cumulative effect of minor inefficiencies at various stages of the synthesis. This section is structured to help you identify the problem based on observational symptoms and analytical data, and then implement targeted solutions.

Issue 1: Incomplete Amide Bond Formation (Coupling)

Q: My in-process monitoring test (e.g., Kaiser or Chloranil) is positive after a coupling step, indicating unreacted free amines. What are the likely causes and how can I resolve this?

A: A positive colorimetric test post-coupling is a direct indication of incomplete acylation, a frequent contributor to low yields and the generation of deletion sequences.[1][2] The underlying causes are often multifaceted, stemming from steric hindrance, peptide aggregation, or suboptimal reaction conditions.

Causality and Strategic Solutions:

-

Steric Hindrance: Bulky amino acid side chains (e.g., Val, Ile, Thr) or proximity to the resin can physically obstruct the incoming activated amino acid.[3] Similarly, coupling to a secondary amine like proline can be less efficient.[4]

-

Immediate Action: Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[4][5] This increases the reaction time and drives the reaction closer to completion.

-

Process Optimization: For notoriously "difficult" couplings, consider switching to a more potent coupling reagent combination, such as HATU/HBTU with DIPEA, which can accelerate the reaction rate.[6] Increasing the concentration of the amino acid and coupling reagents can also be beneficial.[4]

-

-

Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold into secondary structures or aggregate on the resin, rendering the N-terminal amine inaccessible.[7][8] This is often indicated by the resin beads clumping together or failing to swell properly.[7][9]

-

Immediate Action: If aggregation is suspected, try sonicating the reaction vessel for a few minutes to break up the aggregates.[7]

-

Solvent and Reagent Modification: Switching the primary solvent from DMF to N-methylpyrrolidone (NMP), or adding a chaotropic salt like LiCl to the coupling reaction, can disrupt hydrogen bonding and improve solvation.[7]

-

Sequence-Specific Strategies: For future syntheses of the same or similar peptides, consider incorporating pseudoproline dipeptides or other "kink-inducing" residues to disrupt secondary structure formation.[8]

-

-

Suboptimal Activation: The carboxylic acid of the incoming amino acid may not be fully activated, leading to poor coupling efficiency.

-

Verification and Protocol Adherence: Ensure that your coupling reagents are fresh and anhydrous. Always allow sufficient pre-activation time before adding the activated amino acid to the resin.[3]

-

This qualitative test is invaluable for monitoring the presence of free primary amines on the resin.[1]

-

Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

-

Reagent Addition: Add 2-3 drops of each of the following three reagents:

-

Reagent A: 5% Ninhydrin in ethanol

-

Reagent B: 80% Phenol in ethanol

-

Reagent C: 2% 0.001M KCN in pyridine

-

-

Incubation: Heat the test tube at 100°C for 5 minutes.

-

Observation:

-

Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple, indicating the presence of free primary amines.

-

Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

-

Note: The Kaiser test gives a reddish-brown color with N-terminal proline. For proline-rich sequences, the Chloranil or Isatin test is a more reliable alternative.[1]

Issue 2: Incomplete N-α-Fmoc Deprotection

Q: I'm observing a significant amount of deletion sequences in my final product analysis (LC-MS), but my coupling tests were negative. Could incomplete Fmoc removal be the culprit?

A: Absolutely. Incomplete deprotection is a "silent" failure mode that can drastically reduce the yield of the target peptide. If the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to a peptide chain that is missing one or more residues (a deletion sequence).[2]

Causality and Strategic Solutions:

-

Peptide Aggregation: Similar to its effect on coupling, aggregation can shield the N-terminal Fmoc group from the deprotection reagent (piperidine in DMF).[7]

-

Extended Deprotection: Increase the deprotection time (e.g., from 10 minutes to 15-20 minutes) or perform a double deprotection step.

-

Reagent Modification: For severe aggregation, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution, though be mindful of potential side reactions.[7][10]

-

-

Reagent Degradation: The piperidine solution used for deprotection can degrade over time.

-

Best Practice: Always use a freshly prepared deprotection solution.

-

Caption: A logical workflow for a single SPPS cycle, incorporating monitoring and troubleshooting steps.

Issue 3: Side Reactions Compromising Peptide Integrity

Q: My final product shows multiple peaks close to the main peak in the HPLC chromatogram, and mass spectrometry reveals masses corresponding to unexpected modifications. What are the common side reactions I should be aware of?

A: Side reactions are a pervasive challenge in peptide synthesis and can lead to a heterogeneous mixture of products, thereby reducing the yield of the desired peptide.[3] The nature of the side reaction is often dependent on the specific amino acids present in your sequence.

Common Side Reactions and Mitigation Strategies:

| Side Reaction | Amino Acids Involved | Description & Causality | Prevention & Mitigation Strategies |

| Aspartimide Formation | Asp (D) | The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a five-membered ring. This can then reopen to form both α- and β-aspartyl peptides, leading to isomeric impurities.[3][10] | Use a deprotection cocktail containing an acid additive like HOBt to buffer the basicity.[10] For particularly sensitive sequences, consider using protected Asp derivatives designed to minimize this side reaction. |

| Diketopiperazine Formation | Occurs at the dipeptide stage, especially with Pro (P) | The N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[7] | If Proline is the second or third residue, use a 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[7] Alternatively, couple the first two amino acids as a pre-formed dipeptide.[7] |

| Racemization | All chiral amino acids, especially Cys (C) and His (H) | The chiral center of the amino acid can epimerize during activation, leading to the incorporation of D-amino acids in the peptide chain.[3] | Minimize the pre-activation time of the amino acid before adding it to the resin.[3] Use coupling reagents known for low racemization, such as DIC/Oxyma.[3] |

| Oxidation | Met (M), Cys (C), Trp (W) | The sulfur-containing side chains of Met and Cys are susceptible to oxidation to their sulfoxide and disulfide forms, respectively. The indole ring of Trp can also be oxidized.[11] | Use high-quality, degassed solvents. During cleavage, use a scavenger cocktail containing reagents like EDT to protect against oxidation.[12] |

Issue 4: Problems During Cleavage and Final Deprotection

Q: After cleavage from the resin, my peptide yield is very low, or the product is insoluble. What could have gone wrong at this final stage?